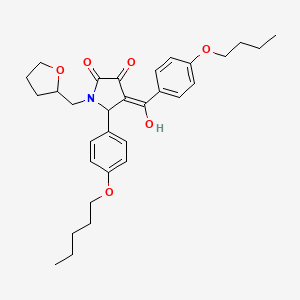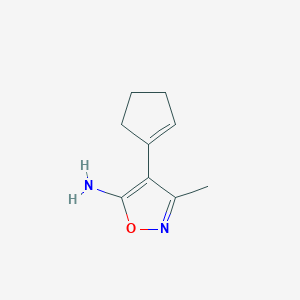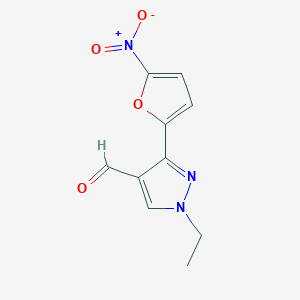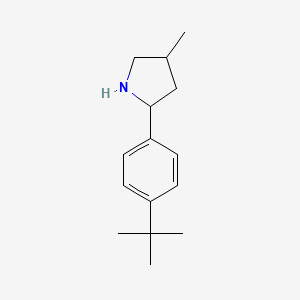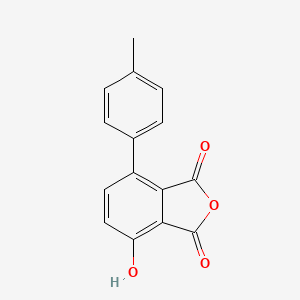
4-Hydroxy-7-(4-methylphenyl)-2-benzofuran-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione is a heterocyclic compound that belongs to the benzofuran family. It is characterized by the presence of a hydroxyl group and a p-tolyl group attached to the isobenzofuran-1,3-dione core. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione typically involves the reaction of 4-hydroxyphthalic anhydride with p-toluidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-oxo-7-(p-tolyl)isobenzofuran-1,3-dione.
Reduction: Formation of 4-hydroxy-7-(p-tolyl)dihydroisobenzofuran-1,3-dione.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-tumor, antibacterial, and anti-viral properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and the aromatic ring play crucial roles in its binding to biological targets, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyisobenzofuran-1,3-dione: Lacks the p-tolyl group, which may affect its biological activity and chemical reactivity.
7-(p-Tolyl)isobenzofuran-1,3-dione: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
4-Hydroxy-7-(p-tolyl)isobenzofuran-1,3-dione is unique due to the presence of both the hydroxyl and p-tolyl groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications .
Eigenschaften
CAS-Nummer |
84207-12-5 |
|---|---|
Molekularformel |
C15H10O4 |
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
4-hydroxy-7-(4-methylphenyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C15H10O4/c1-8-2-4-9(5-3-8)10-6-7-11(16)13-12(10)14(17)19-15(13)18/h2-7,16H,1H3 |
InChI-Schlüssel |
MLJWSRILRIBCFW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C3C(=C(C=C2)O)C(=O)OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one hydrochloride](/img/structure/B15207369.png)
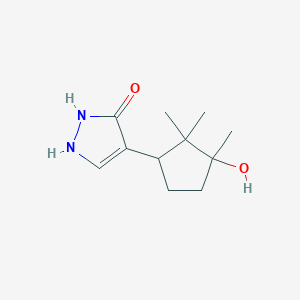
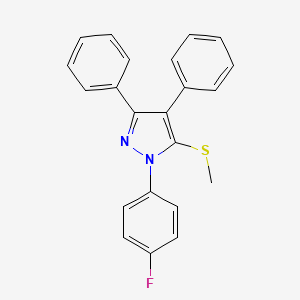
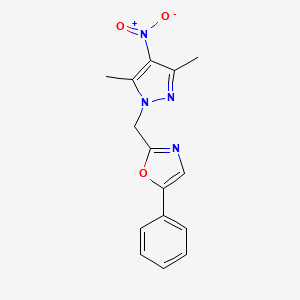
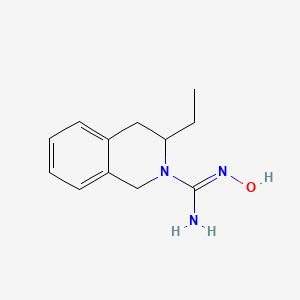
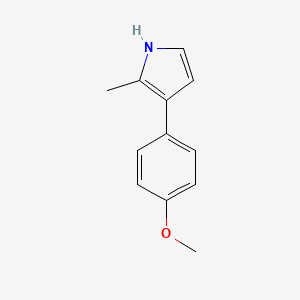
![4-Bromobenzo[d]oxazole-2-thiol](/img/structure/B15207394.png)
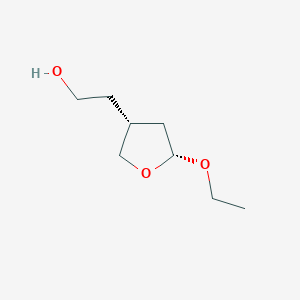
![4-(4-Chlorobenzoyl)-5-(4-chlorophenyl)-3-hydroxy-1-(6-methoxybenzo[d]thiazol-2-yl)-1H-pyrrol-2(5H)-one](/img/structure/B15207410.png)
